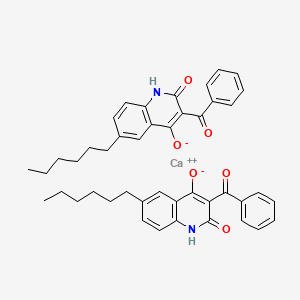![molecular formula C25H56N4O5 B12726813 2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid CAS No. 68877-17-8](/img/structure/B12726813.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is a complex compound that combines the properties of three distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol, guanidine, and octadecanoic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired compound . The reaction conditions generally include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols .
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as an additive in polymer production, concrete accelerators, and oil emulsifiers.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, lowering the interfacial tension in mixtures and preventing the separation of emulsions . Guanidine moieties can interact with proteins and nucleic acids, influencing their structure and function. Octadecanoic acid contributes to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the guanidine and octadecanoic acid components.
Diethanolamine: Contains two hydroxyethyl groups but lacks the complexity of the target compound.
Monoethanolamine: Contains a single hydroxyethyl group and is less complex.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid is unique due to its combination of hydrophilic and hydrophobic properties, making it versatile in various applications. Its ability to interact with both proteins and lipids sets it apart from simpler compounds like triethanolamine .
Properties
CAS No. |
68877-17-8 |
|---|---|
Molecular Formula |
C25H56N4O5 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO3.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10;2-1(3)4/h2-17H2,1H3,(H,19,20);8-10H,1-6H2;(H5,2,3,4) |
InChI Key |
JQQWDRKCFQOXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


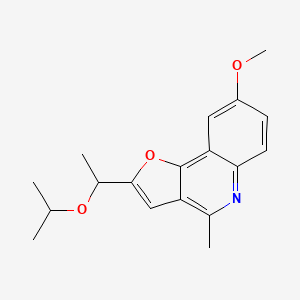
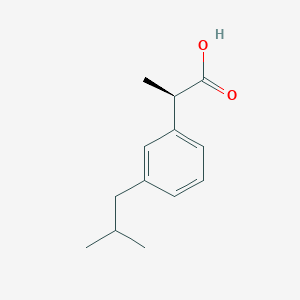
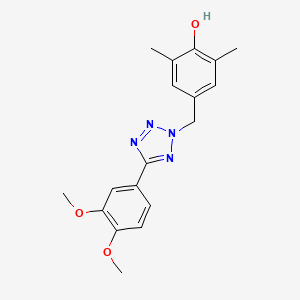
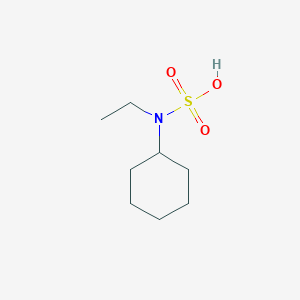
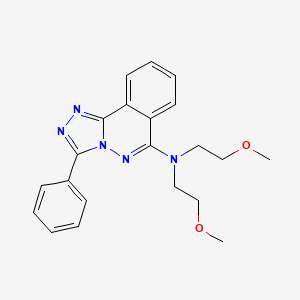
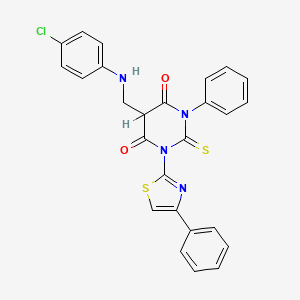
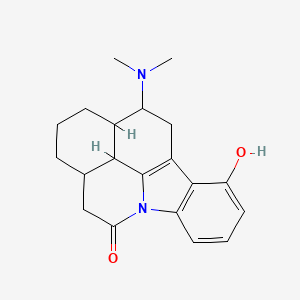
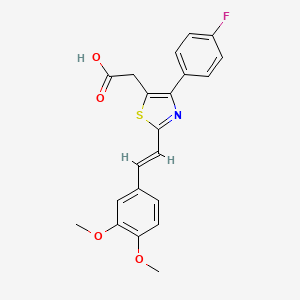
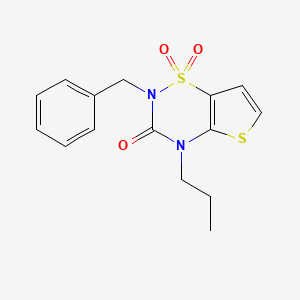
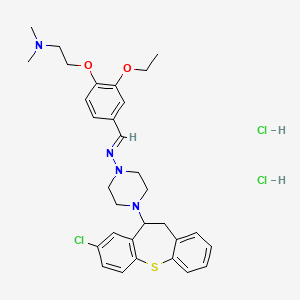
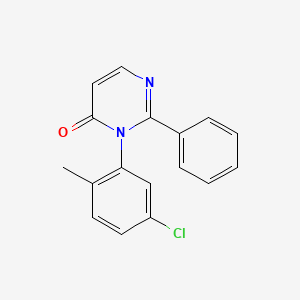
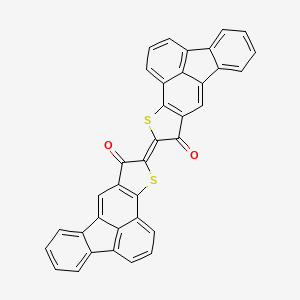
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
